4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene
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Overview
Description
4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[320]hepta-3,6-diene is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxyphenyl derivatives with suitable reagents can lead to the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.0]hepta-2,6-diene: Shares a similar bicyclic structure but lacks the methoxyphenyl and oxa-azabicyclo modifications.
2,3,4-Triphenyl-3-azabicyclo[3.2.0]hepta-1,4-diene: Another bicyclic compound with different substituents.
Uniqueness
4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90180-42-0 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene |
InChI |
InChI=1S/C12H11NO2/c1-14-9-4-2-8(3-5-9)12-10-6-7-11(10)15-13-12/h2-7,10-11H,1H3 |
InChI Key |
LYRFKOBAYWSJPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3C2C=C3 |
Origin of Product |
United States |
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